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molecular formula C10H12OS B3390449 Cyclopentyl(thiophen-2-yl)methanone CAS No. 99186-05-7

Cyclopentyl(thiophen-2-yl)methanone

Cat. No. B3390449
M. Wt: 180.27 g/mol
InChI Key: ZLEDQHMUUGXXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147226

Procedure details

A solution of 8.8 g (105 mmol, 1.2 equivs.) of thiophene and 10.0 g (88 mmol) of cyclopentanecarboxylic acid in 20 g of polyphosphoric acid was stirred at 75° C. for 2 hours. The reaction mixture was diluted with water and extracted with o-dichlorobenzene to afford 99% pure product (GC, area % analysis). The mixture was azeotropically dried by stripping a small portion of the solvent. The crude cyclopentyl 2-thienyl ketone solution was then used without purification, for the bromination step of Example 2.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6]1([C:11](O)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7]1>O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([CH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:12]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Name
polyphosphoric acid
Quantity
20 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with o-dichlorobenzene

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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